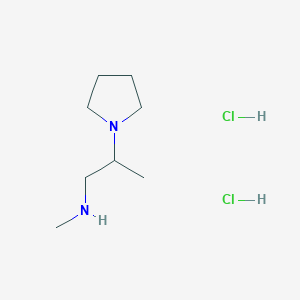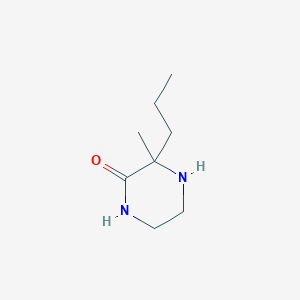
4-Chloro-2-cyanophenylboronic acid
Vue d'ensemble
Description
4-Chloro-2-cyanophenylboronic acid is a biochemical reagent . It can be used for palladium catalyzed Suzuki cross-coupling reactions to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines . It is also used as a precursor in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists used in the treatment of pain .
Synthesis Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . This compound is used to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Chemical Reactions Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . It is also used in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists .Physical And Chemical Properties Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Applications De Recherche Scientifique
4-Chloro-2-cyanophenylboronic Acid: Scientific Research Applications:
Suzuki-Miyaura Cross-Coupling
4-Chloro-2-cyanophenylboronic acid is employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis. This reaction is particularly valued for its mild conditions and tolerance of various functional groups .
Synthesis of Indenones
This compound is useful in the synthesis of substituted indenones or indanones through a rhodium-catalyzed [3+2] annulation with alkynes . Indenones are important intermediates in pharmaceuticals and materials science.
Oligo-Boronic Acid Receptors
It is involved in the synthesis of oligo-boronic acid receptors which have improved structural and electronic properties. These receptors are significant for their binding affinity to various molecules, which has implications in sensing and molecular recognition .
Histamine-3 Receptor Ligands
Another application is the synthesis of aminoalkoxybiphenylnitriles , which are used as ligands for histamine-3 receptors. These receptors play a role in neurological processes and can be targets for treating various central nervous system disorders .
Sensing Applications
Boronic acids, including 4-Chloro-2-cyanophenylboronic acid, have been studied for their sensing applications , particularly due to their interactions with cis-diols. This makes them useful in designing sensors for specific analytes .
Supramolecular Assemblies
This compound forms supramolecular assemblies with various N-donor compounds, which have different conformational features. Such assemblies are studied for their potential applications in materials science and nanotechnology .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation and is harmful if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Propriétés
IUPAC Name |
(4-chloro-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBTXCSSSBWRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717060 | |
| Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyanophenylboronic acid | |
CAS RN |
819070-53-6 | |
| Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)


![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)
![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)

